[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate-protected piperidine derivative with a 4-chloro-5-methylpyrimidin-2-yl substituent. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or other heterocyclic-targeting therapeutics. The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the pyrimidine ring provides a scaffold for hydrogen bonding and π-π interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)21-8-6-5-7-12(21)10-19-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWDSTDKFBKQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCCC2CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 69578-93-4, is a pyrimidine derivative with potential applications in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrimidine moiety, contributing to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 340.85 g/mol. The structural complexity allows for interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, particularly in the inhibition of key enzymes and receptors involved in disease processes:
- Kinase Inhibition : Studies have shown that pyrimidine derivatives can act as inhibitors of kinases involved in cancer and other diseases. For instance, related compounds have demonstrated inhibitory effects on PfCDPK1, a kinase associated with malaria parasites, suggesting potential antimalarial properties .
- Cholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's . This suggests that the compound may have cognitive-enhancing effects.
Biological Activity Data
Case Studies
- Anticancer Activity : A study on related piperidine derivatives showed that they could induce apoptosis in cancer cell lines more effectively than standard treatments. This was attributed to their ability to interact with specific protein targets involved in cell survival pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds against oxidative stress in neuronal cells. This suggests potential for treating neurodegenerative conditions through dual inhibition of cholinesterases and antioxidant activity .
- Antimalarial Properties : The compound's structural analogs were tested against malaria parasites, showing significant activity against multiple life cycle stages. This highlights the potential for developing new antimalarial therapies based on this chemical scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold Variations
(a) Pyrimidine vs. Thiazole Derivatives
- [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (MW: 331.86): Replaces the pyrimidine ring with a thiazole, introducing greater electronegativity and altering electronic properties. Thiazoles are more rigid and may influence binding specificity in enzyme inhibition .
- Impact : Thiazole derivatives often exhibit enhanced metabolic stability but reduced hydrogen-bonding capacity compared to pyrimidines.
(b) Pyrimidine Substitution Patterns
- [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (MW: 312.80): Lacks the 5-methyl group on the pyrimidine.
- [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester : The 5-methyl group increases steric hindrance and lipophilicity, which may improve target binding but reduce aqueous solubility.
Linker and Substituent Modifications
(a) Oxymethyl vs. Direct Bond Linkers
- 4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (MW: 341.83): Features an ether (oxymethyl) linker between the pyrimidine and piperidine.
- Direct Bond Linkers : Compounds like the target molecule exhibit higher rigidity, favoring entropic gains in target binding.
(b) Positional Isomerism on Piperidine
- (1R,4r)-[4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester: Replaces the piperidine with a cyclohexyl scaffold, altering spatial orientation. Cyclohexyl groups may enhance hydrophobic interactions but reduce conformational flexibility .
Molecular Weight and Physicochemical Properties
*Estimated based on structural analogs.
Preparation Methods
Nucleophilic Substitution on Pyrimidine
The 4-chloro-5-methylpyrimidin-2-yl group is introduced via SNAr (nucleophilic aromatic substitution) on 2,4-dichloro-5-methylpyrimidine. Piperidine derivatives react at the 4-position due to the electron-withdrawing chlorine’s activation.
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Reactants : 2,4-Dichloro-5-methylpyrimidine (1.2 eq), piperidin-2-ylmethanol (1.0 eq).
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Conditions : DIPEA (3 eq), DMF, 80°C, 12 h.
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Yield : 68–72% after silica gel chromatography (hexane:EtOAc = 7:3).
Boronic Acid Cross-Coupling
Carbamate Protection
Boc-Anhydride Method
The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions.
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Reactants : [1-(4-Chloro-5-methylpyrimidin-2-yl)-piperidin-2-yl]methanol (1.0 eq), Boc₂O (1.5 eq).
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Conditions : DMAP (0.1 eq), CH₂Cl₂, 0°C → RT, 6 h.
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Yield : 85–90% after flash chromatography (hexane:EtOAc = 8:2).
Phosgene-Free Carbamoylation
Alternative methods avoid toxic phosgene derivatives by using carbonyl diimidazole (CDI).
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Reactants : Piperidine intermediate (1.0 eq), CDI (1.2 eq), Boc-amine (1.1 eq).
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Conditions : THF, 50°C, 4 h.
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Yield : 78–82% after solvent evaporation.
Optimization Challenges
Regioselectivity in Pyrimidine Substitution
Competing reactions at the 2- and 4-positions of pyrimidine are mitigated by:
Carbamate Stability
The Boc group is susceptible to acidic conditions. Post-reaction neutralization (e.g., NaHCO₃ wash) prevents premature deprotection.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Short reaction time, low cost | Requires anhydrous conditions | 68–72% |
| Suzuki Coupling | Broad substrate scope | High catalyst loading, sensitive to oxygen | 65–70% |
| Boc-Anhydride | High efficiency, mild conditions | Boc₂O moisture sensitivity | 85–90% |
| CDI-Mediated | Phosgene-free, scalable | Requires stoichiometric CDI | 78–82% |
Scale-Up Considerations
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Solvent Selection : DMF and dioxane are replaced with MeCN or EtOAc for easier recycling.
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Catalyst Recovery : Pd catalysts are recovered via silica-thiol resin adsorption (≥95% recovery).
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Crystallization : Tert-butyl carbamates crystallize efficiently from MTBE/hexane mixtures.
Analytical Characterization
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, piperidine), 4.10 (d, J = 6 Hz, 2H, CH₂O), 6.75 (s, 1H, pyrimidine-H).
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HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Applications in Drug Synthesis
The compound serves as a precursor for:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving Suzuki coupling and selective hydrogenation , as demonstrated in structurally related tert-butyl carbamates. For example, a three-step synthesis involving boronic acid intermediates (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) followed by coupling and hydrogenation has been reported for analogs . Key considerations include:
- Use of Pd catalysts for coupling reactions.
- Protection/deprotection strategies for amine groups (tert-butyl carbamate as a protecting group).
- Purification via column chromatography to isolate intermediates.
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Methodological Answer : Stability data for similar tert-butyl carbamates indicate:
- Storage conditions : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
- Incompatibilities : Avoid strong oxidizing agents, which may degrade the carbamate group .
- Monitoring : Regular NMR or LC-MS analysis to detect decomposition (e.g., tert-butyl group cleavage or pyrimidine ring oxidation) .
Advanced Research Questions
Q. What analytical techniques are critical for characterizing structural analogs of this compound, and how are contradictions in data resolved?
- Methodological Answer :
- Structural confirmation : Use ¹H/¹³C NMR to verify the piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and pyrimidine substituents (δ ~8.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₅ClN₄O₂: 376.16) and detect impurities .
- Contradiction resolution : If spectral data conflicts with expected structures (e.g., unexpected coupling patterns), employ 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .
Q. How can researchers optimize reaction yields in the synthesis of this compound, particularly for scale-up?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency; adjust ligand ratios to minimize side reactions .
- Solvent optimization : Use THF/water mixtures for coupling steps, ensuring solubility of boronic acid intermediates.
- Scale-up challenges : Mitigate exothermic reactions via controlled temperature gradients and inline FTIR monitoring for real-time reaction tracking .
Q. What are the potential biological targets or applications of this compound, and how can its activity be validated?
- Methodological Answer :
- Target hypothesis : The pyrimidine-piperidine scaffold is common in kinase inhibitors (e.g., JAK2/3). Perform docking studies using PDB structures (e.g., 4OLI for JAK2) to predict binding affinity .
- In vitro validation :
- Enzymatic assays (e.g., ADP-Glo™ kinase assay for IC₅₀ determination).
- Cell-based assays (e.g., proliferation inhibition in hematologic cell lines) .
- SAR analysis : Modify the 4-chloro-5-methylpyrimidine moiety to assess impact on potency and selectivity .
Data Contradiction & Troubleshooting
Q. How should researchers address discrepancies in reported toxicity data for tert-butyl carbamate derivatives?
- Methodological Answer :
- Source evaluation : Cross-reference peer-reviewed studies (avoid vendor-provided SDS sheets like ).
- Experimental replication : Conduct Ames tests or zebrafish embryo toxicity assays to verify genotoxicity claims.
- Mitigation strategies : If toxicity is linked to the carbamate group (e.g., metabolic cleavage), explore prodrug analogs with alternative protecting groups .
Q. What strategies resolve low yields during the final hydrogenation step of the synthesis?
- Methodological Answer :
- Catalyst poisoning : Pre-treat catalysts (e.g., Pd/C) with H₂ to activate surfaces; avoid sulfur-containing impurities.
- Selectivity issues : Use H₂ pressure <50 psi and low temperatures (0–25°C) to prevent over-reduction of the pyrimidine ring .
- Byproduct analysis : Identify intermediates via GC-MS and adjust reaction time or stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
